molecular formula C25H22N2 B14543798 2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine CAS No. 62284-22-4

2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine

Cat. No.: B14543798
CAS No.: 62284-22-4
M. Wt: 350.5 g/mol
InChI Key: CKJDZIVEPQJDCO-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes two nitrogen atoms in a seven-membered ring. The presence of methyl and phenyl groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-dimethyl-3,5,6-triphenyl-1,4-diaminobenzene with a suitable cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine
  • 2,7-Dimethyl-3-octen-5-yne-2,7-diol
  • 2,6-Dimethyl-N(3),N(5),4-triphenyl-1,4-dihydro-3,5-pyridinedicarboxamide

Uniqueness

2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups

Properties

CAS No.

62284-22-4

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

2,7-dimethyl-3,5,6-triphenyl-6H-1,4-diazepine

InChI

InChI=1S/C25H22N2/c1-18-23(20-12-6-3-7-13-20)25(22-16-10-5-11-17-22)27-24(19(2)26-18)21-14-8-4-9-15-21/h3-17,23H,1-2H3

InChI Key

CKJDZIVEPQJDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N=C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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